molecular formula C7H12N2O2 B13813912 1,3,4-Trimethylpiperazine-2,5-dione

1,3,4-Trimethylpiperazine-2,5-dione

Cat. No.: B13813912
M. Wt: 156.18 g/mol
InChI Key: AMADWOODIDMYTQ-UHFFFAOYSA-N
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Description

1,3,4-Trimethylpiperazine-2,5-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperazine ring . Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of high-throughput methods such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,3,4-Trimethylpiperazine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-Trimethylpiperazine-2,5-dione involves its interaction with various molecular targets and pathways. For instance, in its anticancer applications, the compound can induce apoptosis (programmed cell death) in cancer cells by interacting with specific proteins and enzymes involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,3,4-trimethylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3

InChI Key

AMADWOODIDMYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CC(=O)N1C)C

Origin of Product

United States

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